Cas no 1249696-54-5 (2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile)

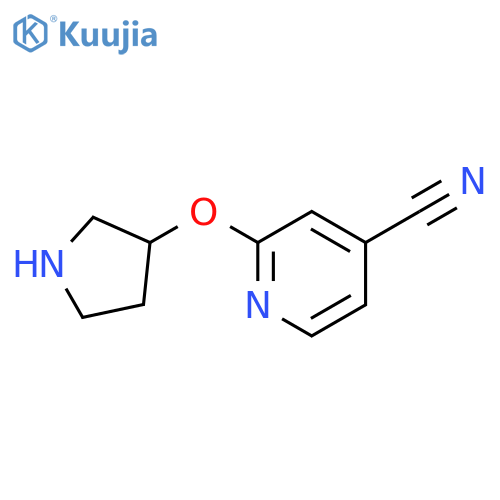

1249696-54-5 structure

商品名:2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile

CAS番号:1249696-54-5

MF:C10H11N3O

メガワット:189.213841676712

MDL:MFCD16713970

CID:4581319

PubChem ID:62349199

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile

- 4-Pyridinecarbonitrile, 2-(3-pyrrolidinyloxy)-

-

- MDL: MFCD16713970

- インチ: 1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2

- InChIKey: GQPZESOQPFQUAE-UHFFFAOYSA-N

- ほほえんだ: C1(OC2CCNC2)=NC=CC(C#N)=C1

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219896-0.05g |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95.0% | 0.05g |

$182.0 | 2025-02-20 | |

| Enamine | EN300-219896-0.5g |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95.0% | 0.5g |

$613.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-250MG |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 250MG |

¥ 1,359.00 | 2023-04-05 | |

| TRC | B525335-50mg |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 50mg |

$ 210.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-100MG |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 100MG |

¥ 851.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-5G |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 5g |

¥ 10,197.00 | 2023-04-05 | |

| Enamine | EN300-219896-1g |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 1g |

$785.0 | 2023-09-16 | |

| 1PlusChem | 1P01ALQE-500mg |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 500mg |

$820.00 | 2024-07-10 | |

| Aaron | AR01ALYQ-250mg |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 250mg |

$560.00 | 2025-02-09 | |

| 1PlusChem | 1P01ALQE-50mg |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |

1249696-54-5 | 95% | 50mg |

$279.00 | 2024-07-10 |

2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1249696-54-5 (2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 249916-07-2(Borreriagenin)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1249696-54-5)2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile

清らかである:99%

はかる:1g

価格 ($):513.0